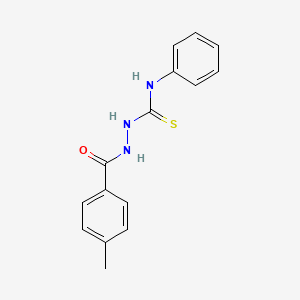

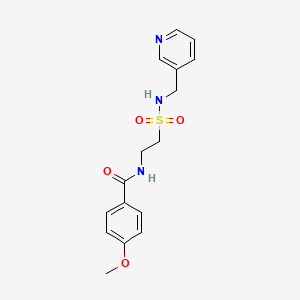

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, also known as MPHC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarbothioamides, which are known for their diverse biological activities. MPHC has been shown to possess a range of interesting properties, including anticancer, antifungal, and antibacterial activities.

科学的研究の応用

1. Corrosion Inhibition

2-(4-methylbenzylidene)-N-phenylhydrazinecarbothioamide, a derivative of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, has been found effective as a corrosion inhibitor for mild steel in acidic environments. Its efficiency can reach up to 93.38% in 1.0 M HCl solution, attributed to its adsorption on the metal surface, which retards corrosion. This is supported by electrochemical measurements, surface analysis techniques, and density functional theory calculations (Zaidon et al., 2021).

2. Enzymatic Potential in Cholinesterase Inhibition

In the context of enzymatic inhibition, 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide serves as an intermediate in synthesizing compounds with potent cholinesterase inhibitory activity. This application is vital in the treatment of neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

3. Antibacterial Activity

Variants of N-phenylhydrazinecarbothioamide, including those with substituted oxadiazole derivatives, have been synthesized and shown to possess notable antibacterial activity against both Gram-negative and Gram-positive bacteria. This makes them valuable in developing new antimicrobial agents (Kaur et al., 2011).

4. Anticancer Activity

Derivatives of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide have been evaluated for their anticancer activity. These compounds have shown promise as potent anticancer agents, particularly against certain cancer cell lines, indicating their potential in cancer therapy development (Dadas et al., 2015).

5. Anticonvulsant Activity

Certain N-phenyl-1H-benzimidazole-1-carbothioamide derivatives, related to 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, have demonstrated significant anticonvulsant activity. This suggests their potential use in developing new treatments for epilepsy (Bhrigu et al., 2012).

作用機序

Target of Action

Similar compounds have been found to target theEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

This could potentially lead to the inhibition of bacterial growth .

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway, specifically the FAS-II pathway, which is crucial for the survival and virulence of certain bacteria like Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound could disrupt the production of long-chain fatty acids, affecting the integrity and function of the bacterial cell membrane .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of the fatty acid synthesis pathway. This could lead to the disruption of bacterial cell membrane integrity and function, potentially inhibiting bacterial growth .

特性

IUPAC Name |

1-[(4-methylbenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNCUNATVQDLMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)